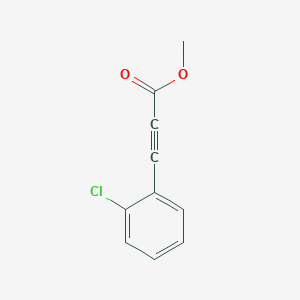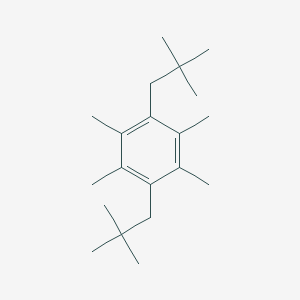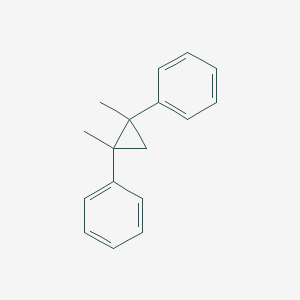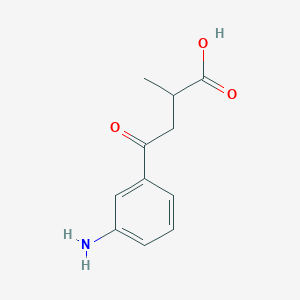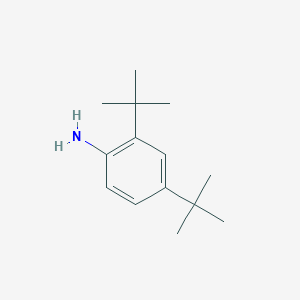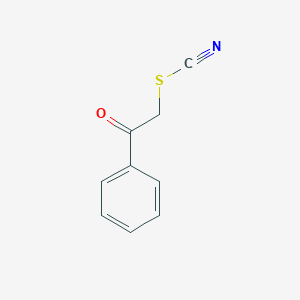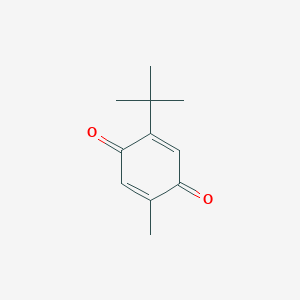
2-Tert-butyl-5-methyl-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-5-methyl-1,4-benzoquinone, also known as Tert-butylhydroquinone (TBHQ), is a synthetic antioxidant that is commonly used in the food industry to prevent the oxidation of fats and oils. It is also used in the production of polymers, resins, and other industrial products. TBHQ is a white crystalline powder that is soluble in water and ethanol. In recent years, TBHQ has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
TBHQ exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates the Nrf2 pathway, which is a cellular defense mechanism that regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
TBHQ has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal studies, TBHQ has been shown to improve glucose tolerance and insulin sensitivity, reduce inflammation, and protect against oxidative stress. TBHQ has also been shown to have a protective effect on the liver, reducing liver damage caused by toxins and alcohol.
Vorteile Und Einschränkungen Für Laborexperimente
TBHQ is a widely used antioxidant in the food industry and is generally considered safe for human consumption. However, it is important to note that high doses of TBHQ have been shown to have toxic effects in animals, including liver and kidney damage. In lab experiments, TBHQ can be used as a positive control for antioxidant activity and oxidative stress assays. However, it is important to use appropriate doses and controls to ensure accurate results.
Zukünftige Richtungen
There are many potential future directions for research on TBHQ. In cancer research, TBHQ could be further studied as a potential therapeutic agent for various types of cancer. In neurodegenerative disease research, TBHQ could be studied for its potential to prevent or slow the progression of diseases such as Alzheimer's and Parkinson's. TBHQ could also be studied for its potential to improve metabolic health and prevent metabolic disorders such as diabetes and obesity. Additionally, further research could be done to explore the potential risks and benefits of TBHQ in human consumption.
Synthesemethoden
TBHQ is synthesized from hydroquinone and isobutylene through a Friedel-Crafts reaction. The reaction takes place in the presence of a Lewis acid catalyst, such as aluminum chloride. The product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
TBHQ has been studied for its potential therapeutic properties in various fields of research. In cancer research, TBHQ has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disease research, TBHQ has been shown to protect against oxidative stress and inflammation, which are key factors in the development of diseases such as Alzheimer's and Parkinson's. TBHQ has also been studied for its potential anti-inflammatory and immunomodulatory properties.
Eigenschaften
CAS-Nummer |
24456-96-0 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-tert-butyl-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O2/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
QGICJTBKXZPCRA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC1=O)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=O)C(=CC1=O)C(C)(C)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



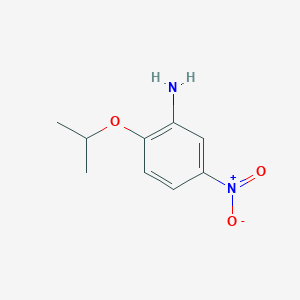
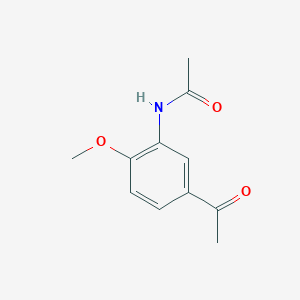
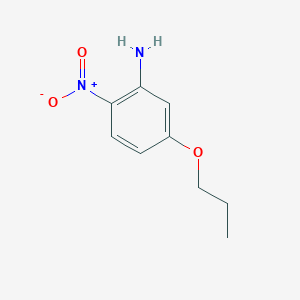
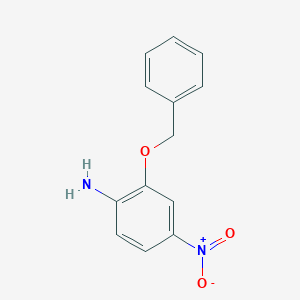
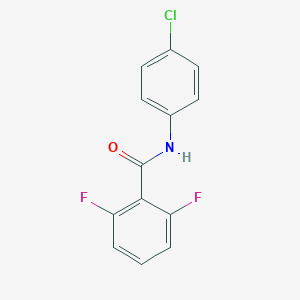
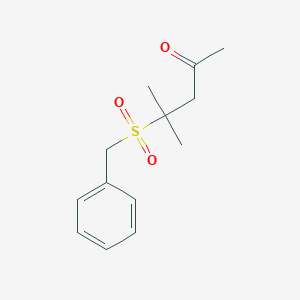
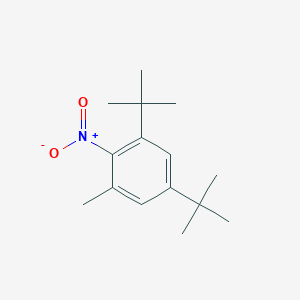
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
